molecular formula C9H7BrN2O B592067 8-Bromo-2-methoxy-1,5-naphthyridine CAS No. 881658-92-0

8-Bromo-2-methoxy-1,5-naphthyridine

Cat. No.: B592067
CAS No.: 881658-92-0
M. Wt: 239.072
InChI Key: HPQMRRPAOIGXFW-UHFFFAOYSA-N
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Description

8-Bromo-2-methoxy-1,5-naphthyridine is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.072. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • 8-Bromo-2-methoxy-1,5-naphthyridine and related compounds have been studied for their synthesis and chemical properties. For instance, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, a compound similar to this compound, was reinvestigated, leading to findings on the formation of isomeric compounds (Haak & Plas, 2010).
  • Potential Pharmacological Activities :

    • Some derivatives of naphthyridines, like 7-bromo-1,5-naphthyridin-4-amines, have shown significant antimalarial activity. This suggests that bromo-naphthyridines may have potential as antimalarial agents (Barlin & Tan, 1985).
  • Catalysis and Material Science :

    • Bromo-naphthyridines, including variants similar to this compound, have been used as intermediates in the synthesis of other complex compounds. These reactions often involve catalytic processes, indicating their role in material science and catalysis research (Anderson et al., 2010).
  • Biological Studies :

    • Derivatives of 1,8-naphthyridine, which is structurally related to this compound, have shown a range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. This broad spectrum of biological properties makes them significant in therapeutic and medicinal research (Madaan et al., 2015).
  • Anticancer Potential :

    • Naphthyridine derivatives have demonstrated anticancer activity in various studies. For instance, a novel compound related to naphthyridine showed anticancer activity in human malignant melanoma cell lines, indicating the potential of naphthyridine derivatives in cancer treatment (Kong et al., 2018).

Mechanism of Action

Properties

IUPAC Name

8-bromo-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQMRRPAOIGXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697846
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881658-92-0
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
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Synthesis routes and methods I

Procedure details

To a suspension of 7-fluoro-1,5-naphthyridin-4-ol (400 mg, 2.43 mmol) in DMF (8 mL), was added PBr3 (659.65 mg, 2.43 mmol) dropwise at 50° C. for 10 minutes. After complete addition of PBr3, the suspension became homogeneous and a brown precipitate was obtained over a period of 30 minutes. The reaction was monitored by TLC (TLC eluent: 50% EtOAc in petroleum ether). After completion of reaction, the mixture was cooled to ambient temperature to generate more precipitate. The precipitate was filtered and washed with Et2O (15 mL) and dried under vacuum to afford a brown colored hydro bromide salt of 8-bromo-2-methoxy-[1,5]naphthyridine which was free-based using saturated bicarbonate solution (10 mL) and product was extracted into EtOAc (2×25 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford 8-bromo-3-fluoro-1,5-naphthyridine as a brown solid, (200 mg, 36%). 1H NMR (300 MHz, DMSO-d6): δ 9.19 (d, J=2.4 Hz, 1H), 8.84 (d, J=4.8 Hz, 1H), 8.44 (dd, J=2.8 & 9.2 Hz, 1H), 8.23 (d, J=4.8 Hz, 1H). m/z (ESI) 227.1 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
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Quantity
659.65 mg
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6-(Methyloxy)-1,5-naphthyridin-4-ol (21.5 g) (for a synthesis see WO2007016610 Preparation 2 (a)) was stirred in DMF (150 ml) at 0° C. under N2, and phosphorous tribromide (13.5 ml) was added slowly. The mixture was allowed to warm to room temperature and stirred for 90 minutes. H2O (375 ml) was added and the pH was adjusted to pH 7 by addition of solid Na2CO3. The solid was isolated by filtration with suction, dried on the sinter with suction for 2 h then dried under vacuum at 45° C. to give the desired compound (26.0 g, 90%). 1H-NMR (δ, ppm, DMSO-d6): 8.59 (d, 1H), 8.30 (d, 1H), 8.08 (d, 1H), 7.33 (d, 1H), 4.06 (s, 3H).
Quantity
21.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
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Quantity
375 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
90%

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